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Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and
dual-specificity tyrosine-regulated kinase (DYRK) families.[1] Identified as a valuable chemical
probe, ML315 serves as a critical tool for investigating the physiological and pathological roles
of these kinase families in cellular processes such as mRNA splicing and signaling pathway
regulation. Its high selectivity makes it a superior tool for dissecting the specific functions of
CLK and DYRK kinases in complex biological systems.

Chemical and Physical Properties

ML315, with the CAS number 1440251-53-5, is a synthetic organic compound.[1][2] Its
chemical and physical properties are summarized in the table below for easy reference.
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Property Value Source(s)
5-(1,3-benzodioxol-5-yl)-N-
[(3,5-

IUPAC Name i o [11[2][3]
dichlorophenyl)methyl]pyrimidi
n-4-amine

CAS Number 1440251-53-5 [2]

Molecular Formula C1sH13CI2N302 [2][3]

Molecular Weight 374.22 g/mol [2][3]

Appearance Solid [4]

Purity >98% by HPLC [5112]

Solubility 10 mM in DMSO [4]

Boiling Point (hydrochloride) 320-325 °C [2]

Density 1.459+0.06 g/cm3 [2]
JQSJAVBMIMDUFO-

InChl Key [2]
UHFFFAOYSA-N
CIC=1C=C(Cl)C=C(C1)CNC=2

SMILES N=CN=CC2C3=CC=C40COC [2]
4=C3

Synonyms ML-315 [2]

Biological Activity and Mechanism of Action

ML315 is a potent inhibitor of several members of the CLK and DYRK kinase families. The

inhibitory activity, as measured by the half-maximal inhibitory concentration (ICso), is detailed in

the table below.
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Target Kinase ICs0 (NM) Source(s)
CLK1 68 [51121(4]
CLK2 231 [51121(4]
CLK3 >10,000 [4]

CLK4 68 [51121(4]
DYRK1A 282 [51021(4]
DYRK1B 1156 [51121(4]

The mechanism of action of ML315 is through the competitive inhibition of the ATP-binding site
of these kinases. By blocking the kinase activity of CLKs, ML315 disrupts the phosphorylation
of serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing.
[6][7] Inhibition of DYRK kinases by ML315 affects various signaling pathways that are critical
for cell proliferation, differentiation, and survival.[2][3]

Signaling Pathways

ML315, through its inhibition of CLK and DYRK kinases, modulates key signaling pathways
implicated in development and disease, including the Hedgehog and Wnt signaling pathways.

Hedgehog Signaling Pathway

DYRKI1A, a primary target of ML315, has been shown to phosphorylate the transcription factor
GLI1, a key effector of the Hedgehog signaling pathway.[1][8] This phosphorylation promotes
the nuclear localization and transcriptional activity of GLI1.[1] By inhibiting DYRK1A, ML315
can prevent GLI1 phosphorylation, leading to its cytoplasmic retention and a subsequent
decrease in the transcription of Hedgehog target genes.[1]

Vs inhibition e P 6LI1 (cytoplasm) translocation GLI1 (nucleus) activation Hedgehog
Target Genes
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Caption: ML315 inhibits DYRK1A-mediated phosphorylation and nuclear translocation of GLI1.
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Wnt Signaling Pathway via Alternative Splicing

CLKs are master regulators of pre-mRNA splicing through their phosphorylation of SR proteins.
[6][7] The Wnt signaling pathway is intricately regulated by the expression of various
components, many of which are subject to alternative splicing. By inhibiting CLKs, ML315 can
alter the splicing patterns of Wnt pathway-related genes, leading to the production of non-
functional protein isoforms or the degradation of improperly spliced mRNA transcripts.[9][10]
This disruption of the splicing machinery ultimately leads to the downregulation of Wnt

signaling.
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Caption: ML315 inhibits CLK-mediated phosphorylation of SR proteins, disrupting Wnt pathway
gene splicing.

Experimental Protocols

The following are generalized protocols for assessing the activity of ML315. Specific
parameters should be optimized for the particular kinase and experimental system.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the ICso of ML315 against a purified
kinase.

Materials:

 Purified recombinant CLK or DYRK kinase

o Specific peptide substrate for the kinase

e ML315 stock solution (e.g., 10 mM in DMSO)

» Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35,2 mM DTT)

o [y-BP]ATP

o ATP solution

o 96-well or 384-well plates

e Phosphocellulose filter plates
 Scintillation counter

Procedure:

o Prepare serial dilutions of ML315 in DMSO.

 In a microplate, add the kinase reaction buffer.
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Add the specific kinase to each well.
Add the serially diluted ML315 or DMSO (vehicle control).
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate and [y-33P]ATP. The
ATP concentration should be at the Km for each kinase.

Incubate the reaction for a predetermined time at 30°C.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer the reaction mixture to a phosphocellulose filter plate.

Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.
Dry the filter plate and add a scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each ML315 concentration and determine the I1Cso value
by fitting the data to a dose-response curve.

Cell-Based Assay for Target Engagement

This protocol describes a method to confirm that ML315 engages its target kinase within a

cellular context.

Materials:

Cell line expressing the target kinase
Cell culture medium and reagents
ML315 stock solution

Lysis buffer with protease and phosphatase inhibitors

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Antibodies specific for the phosphorylated substrate of the target kinase and total protein

Western blotting reagents and equipment

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat cells with various concentrations of ML315 or DMSO for a specified time.
Wash the cells with cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with a primary antibody against the phosphorylated
substrate.

Wash the membrane and incubate with a secondary antibody.

Develop the blot using a chemiluminescence detection system.

Strip the membrane and re-probe with an antibody for the total protein to ensure equal
loading.

Quantify the band intensities to determine the effect of ML315 on substrate phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor
like ML315.
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Caption: A typical experimental workflow for characterizing the kinase inhibitor ML315.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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